4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone

Catalog No.
S775388
CAS No.
23302-83-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyc...

CAS Number

23302-83-2

Product Name

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone

IUPAC Name

4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3

InChI Key

DBOHWMPKJCJANT-UHFFFAOYSA-N

SMILES

CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1

Synonyms

Brooker's merocyanine dye;4-​[2-​(1-​methyl-​1,​4-​dihydropyridin-​4-​ylidene)​ethylidene]​cyclohexa-​2,​5-​dien-​1-​one

Canonical SMILES

CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone is a complex organic compound characterized by a unique structure that includes a pyridine ring, an ethylidene group, and a cyclohexadienone moiety. The molecular formula is C14H13NOC_{14}H_{13}NO with a CAS number of 23302-83-2. This compound exhibits notable electrophilic properties due to its dienone structure, making it susceptible to various

The mechanism of action of Brooker's merocyanine dye as a solvent polarity indicator relies on the interaction between the dye's conjugated electron system and the surrounding solvent molecules. In polar solvents, the dye interacts more favorably, leading to a specific ground state and absorption spectrum. Conversely, in non-polar solvents, the interaction is weaker, resulting in a different ground state and absorption spectrum. This change in the electronic structure is reflected in the observed color change of the dye solution [].

  • Toxicity: Limited data exists on the specific toxicity of Brooker's merocyanine dye. However, as with most organic compounds, it is recommended to handle it with care, avoid inhalation or ingestion, and wear appropriate personal protective equipment (PPE) when working with it.
  • Flammability: Information on the flammability of Brooker's merocyanine dye is not readily available. However, due to the presence of organic moieties, it is advisable to handle it away from heat sources and open flames.

Solvent Polarity Indicator:

One of the primary applications of 4-[2-(1-Methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one, also known as Brooker's merocyanine dye, lies in its ability to indicate solvent polarity. [] The dye exhibits a distinct color change depending on the polarity of the surrounding solvent. In nonpolar environments, the dye adopts a neutral or "closed" form, appearing yellow. Conversely, in polar environments, the dye adopts a charged or "open" form, exhibiting a pink or red color. [] This property allows researchers to assess the polarity of various solvents visually, aiding in the selection of appropriate solvents for specific experiments.

pH Sensor:

Brooker's merocyanine dye also demonstrates potential as a pH sensor. The dye's color changes based on the surrounding pH, transitioning from yellow in acidic solutions to blue in basic solutions. [] This characteristic enables researchers to monitor and track pH changes in real-time, offering a valuable tool for applications requiring precise pH control.

Transition Metal Cation Indicator:

Furthermore, Brooker's merocyanine dye demonstrates the ability to interact with specific transition metal cations, such as copper (Cu2+) and zinc (Zn2+). [] Upon interaction with these cations, the dye undergoes a color change, offering a potential method for detecting the presence and concentration of these metal ions in various samples. However, further research is needed to fully establish the selectivity and sensitivity of this application.

  • Electrophilic Addition: Due to the presence of the electrophilic dienone, it can participate in electrophilic addition reactions with nucleophiles.
  • Condensation Reactions: The compound can react with amines or alcohols to form Schiff bases or ethers.
  • Reduction Reactions: It can be reduced to yield corresponding alcohols or saturated compounds.

These reactions highlight its versatility in organic synthesis and potential applications in material science and pharmaceuticals.

Preliminary studies indicate that 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone exhibits biological activity, including:

  • Antimicrobial Properties: The compound has shown potential against various microbial strains.
  • Cytotoxic Effects: Initial assays suggest it may possess cytotoxic effects on certain cancer cell lines, although detailed mechanisms are yet to be elucidated .

Further research is necessary to fully understand its pharmacological profile and therapeutic potential.

Synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyridine Ylidene: This is achieved through condensation of 1-methylpyridine with an appropriate aldehyde.
  • Cyclohexadiene Formation: The reaction of the ylidene with cyclohexanone derivatives under acidic conditions leads to the formation of the cyclohexadiene structure.
  • Final Cyclization and Purification: The product is purified using techniques such as column chromatography or recrystallization from solvents like methanol .

4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique electronic properties could make it useful in organic electronics or as a dye.
  • Agriculture: The antimicrobial properties suggest possible applications in agrochemicals for crop protection.

Interaction studies involving this compound have primarily focused on its reactivity with biological macromolecules. Key findings include:

  • Protein Binding Studies: Investigations into how the compound interacts with proteins may reveal insights into its mechanism of action.
  • Nucleic Acid Interactions: Preliminary data suggest the potential for binding with DNA or RNA, which could influence its biological effects .

Further studies are essential to clarify these interactions and their implications for therapeutic use.

Several compounds exhibit structural similarities to 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone. Notable comparisons include:

Compound NameStructureUnique Features
4-AminopyridineC5H6N2Known for neuropharmacological effects
3-MethylpyridineC7H9NCommonly used in organic synthesis
1-MethylpyrroleC5H7NExhibits different reactivity patterns due to nitrogen placement

Uniqueness

The uniqueness of 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone lies in its specific combination of electrophilic characteristics and biological activity, which sets it apart from other similar compounds. Its complex structure contributes to its distinctive reactivity and potential applications in various scientific fields.

This detailed overview provides insights into the multifaceted nature of 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone, highlighting its significance in both chemical and biological contexts. Further research will undoubtedly enhance our understanding and expand its applications.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23302-83-2

Wikipedia

Brooker's merocyanine

Dates

Modify: 2023-08-15
1: Wada T, Nakano H, Sato H. Solvatochromic Shift of Brooker/'s Merocyanine:
Hartree-Fock Exchange in Time Dependent Density Functional Calculation and
Hydrogen Bonding Effect. J Chem Theory Comput. 2014 Oct 14;10(10):4535-47. doi:
10.1021/ct5004884. PubMed PMID: 26588147.

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